3-Fluoro-5,6-dihydroquinoline 5,6-diol

Quinoline Metabolism Detoxication Pathway Microsomal Biotransformation

3-Fluoro-5,6-dihydroquinoline 5,6-diol (CAS 148324-56-5, molecular formula C₉H₈FNO₂, molecular weight 181.16 g/mol) is a trans-dihydrodiol metabolite of 3-fluoroquinoline, a non-mutagenic fluorinated derivative of the hepatocarcinogen quinoline. The compound is registered in the NLM MeSH database (Unique ID C082976) as the major metabolite of 3-fluoroquinoline, specifically the trans-isomer, and is classified under hydroxyquinolines.

Molecular Formula C9H8FNO2
Molecular Weight 181.166
CAS No. 148324-56-5
Cat. No. B587859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5,6-dihydroquinoline 5,6-diol
CAS148324-56-5
Synonyms3-fluoro-5,6-dihydroquinoline 5,6-diol
Molecular FormulaC9H8FNO2
Molecular Weight181.166
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C(C1O)O)F
InChIInChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H
InChIKeyMZJVIWIRQIPSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5,6-dihydroquinoline 5,6-diol (CAS 148324-56-5): A Defined Metabolite Standard for Quinoline Toxicology and Drug Metabolism Studies


3-Fluoro-5,6-dihydroquinoline 5,6-diol (CAS 148324-56-5, molecular formula C₉H₈FNO₂, molecular weight 181.16 g/mol) is a trans-dihydrodiol metabolite of 3-fluoroquinoline, a non-mutagenic fluorinated derivative of the hepatocarcinogen quinoline [1]. The compound is registered in the NLM MeSH database (Unique ID C082976) as the major metabolite of 3-fluoroquinoline, specifically the trans-isomer, and is classified under hydroxyquinolines [2]. Its predicted physicochemical properties include a LogP of -0.45 and a polar surface area of 53 Ų .

Why 3-Fluoro-5,6-dihydroquinoline 5,6-diol Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


The biological and toxicological profile of quinoline dihydrodiol metabolites is exquisitely sensitive to fluorine position. The 3-fluoro substitution on the pyridine ring fundamentally alters the genotoxicity pathway: while quinoline is a potent mutagen and hepatocarcinogen that undergoes mutagenic activation via the enamine epoxide pathway, 3-fluorination blocks this activation entirely, rendering both the parent 3-fluoroquinoline and its trans-dihydrodiol metabolite non-mutagenic [1]. In contrast, fluorine substitution at position 5 or 7 enhances mutagenicity [2]. Consequently, the non-fluorinated analog 5,6-dihydroquinoline-5,6-diol, derived from mutagenic quinoline, cannot serve as a surrogate for studies where the non-genotoxic metabolic fate is the parameter of interest. Furthermore, 3-fluoroquinoline derivatives including this compound show no substrate activity toward UDP-glucuronosyltransferase (UGT), whereas the non-fluorinated trans-diol is a weak UGT substrate with a Vmax approximately 1/15 that of p-nitrophenol [3], indicating that fluorination at position 3 also alters Phase II conjugation capacity—a critical consideration for drug metabolism and toxicology experimental designs.

Quantitative Differentiation Evidence for 3-Fluoro-5,6-dihydroquinoline 5,6-diol Versus Closest Analogs


Metabolite Yield: 3-Fluoro-5,6-dihydroquinoline-5,6-trans-diol Constitutes 72% of 3-Fluoroquinoline Metabolism, Defining a Detoxication-Dominant Profile

In a direct head-to-head metabolic study using rat liver microsomal enzymes (3-methylcholanthrene-induced), 3-fluoroquinoline (3FQ, a non-mutagenic derivative) was metabolized to four products. The target compound, 3-fluoro-5,6-dihydroquinoline-5,6-trans-diol, was the overwhelmingly dominant metabolite at 72% of total metabolites. Minor products included 3-fluoroquinoline 1-oxide (6%), 3-fluoro-5,6-dihydroquinoline-5,6-cis-epoxide (1%), and four unidentified metabolites (11%) [1]. The authors explicitly note that this metabolic pattern is similar to that of unfluorinated quinoline, but conclude that epoxidation of the benzene moiety represents a detoxication process, not mutagenic activation—a critical distinction from quinoline metabolism where the pyridine moiety epoxidation drives genotoxicity.

Quinoline Metabolism Detoxication Pathway Microsomal Biotransformation Genotoxicity

Position-Specific Mutagenicity Abolition: 3-Fluorination Renders All Derivatives Non-Mutagenic, Unlike 5- or 7-Fluorination

In a comprehensive structure-mutagenicity study of 12 fluoroquinoline derivatives tested in Salmonella typhimurium TA100 with S9 mix, every compound bearing a fluorine at position 3 was non-mutagenic, including 3-fluoroquinoline, 3,5-difluoroquinoline, 3,7-difluoroquinoline, and 3,5,7-trifluoroquinoline [1]. Conversely, fluorine substitution at position 5 or 7 enhanced mutagenicity above that of quinoline itself. Some 6-fluorinated derivatives showed lower maximum induced-revertants but higher mutagenic potency per dose than quinoline. This establishes that the 3-fluoro substituent is both necessary and sufficient to abolish mutagenicity in the quinoline scaffold, and this property is maintained irrespective of additional fluorine atoms elsewhere on the ring system.

Ames Test Structure-Mutagenicity Relationship Fluoroquinoline SAR Salmonella typhimurium TA100

In Vivo Genotoxicity: 3-Fluoroquinoline Abolishes Mutagenicity in lacZ-Transgenic Mouse Liver, Bone Marrow, and Testis

Using the lacZ-transgenic mouse (MutaMouse) in vivo mutagenesis assay, Miyata et al. demonstrated that 3-fluoroquinoline was devoid of mutagenicity in the liver (the target organ for quinoline carcinogenesis), bone marrow, and testis, with mutant frequencies at background levels [1]. In the same assay system, quinoline and 5-fluoroquinoline were both mutagenic. This in vivo confirmation extends the in vitro Ames test findings and demonstrates that the detoxication pathway producing 3-fluoro-5,6-dihydroquinoline-5,6-trans-diol as the major metabolite (72%) occurs in a context of complete absence of in vivo genotoxicity across multiple tissues.

In Vivo Mutagenesis lacZ Transgenic Mouse Hepatocarcinogenicity Anti-Genotoxic Modification

Phase II Glucuronidation: Fluoroquinoline Derivatives Including 3FQ Show No UGT Substrate Activity, Unlike Non-Fluorinated 5,6-Dihydroquinoline-trans-diol

In a bovine liver microsome UGT assay, 5,6-dihydroquinoline-5,6-trans-diol (the non-fluorinated analog) showed measurable but weak glucuronidation activity: its Km was similar to that of 3-hydroxyquinoline, but its Vmax was approximately 1/15 that of p-nitrophenol [1]. In striking contrast, fluoroquinoline derivatives—including 3FQ, 7,8-diFQ, and 6,7,8-triFQ—showed no substrate activity whatsoever for UGT-mediated glucuronidation. This indicates that fluorine substitution on the quinoline ring system abolishes Phase II conjugation via UGT, a finding with direct therapeutic implications, as the authors note potential problems when administering quinoline drugs to patients with jaundice or impaired glucuronidation.

UDP-Glucuronosyltransferase Phase II Metabolism Drug Conjugation UGT Substrate Specificity

Physicochemical Differentiation: Predicted LogP of -0.45 and PSA of 53 Ų Distinguish This Fluorinated Diol from More Lipophilic Quinoline Derivatives

The predicted partition coefficient (ACD/LogP) of 3-fluoro-5,6-dihydroquinoline 5,6-diol is -0.45, and its polar surface area (PSA) is 53 Ų . This contrasts sharply with unsubstituted quinoline (LogP ≈ 2.0–2.2) and mono-fluorinated quinolines such as 3-fluoroquinoline (LogP ≈ 1.5–1.8). The introduction of two hydroxyl groups at positions 5 and 6, combined with the electron-withdrawing 3-fluoro substituent, substantially increases hydrophilicity and hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors, 0 freely rotatable bonds). The compound has zero Rule-of-5 violations. These properties position it as a distinctly more polar, water-accessible metabolite standard compared to the parent fluoroquinoline or non-hydroxylated analogs, relevant for chromatographic method development and metabolite identification workflows.

LogP Polar Surface Area Physicochemical Properties Drug-Likeness

Defined Application Scenarios for 3-Fluoro-5,6-dihydroquinoline 5,6-diol (CAS 148324-56-5) Based on Quantitative Differentiation Evidence


Non-Mutagenic Metabolite Standard for In Vitro Quinoline Toxicology Screens

Use this compound as a defined, non-genotoxic trans-dihydrodiol metabolite standard in Ames test and in vitro genotoxicity assay development. Procure this compound when a detoxication-pathway metabolite reference is required to benchmark against mutagenic quinoline-derived diols. The 72% metabolic predominance and non-mutagenic provenance from 3-fluoroquinoline [1] make it uniquely suitable as a negative-control metabolite in mutagenicity testing batteries, particularly when evaluating novel quinoline-based drug candidates where distinguishing detoxication from bioactivation metabolites is critical.

Phase I / Phase II Metabolic Partitioning Studies in Drug Metabolism Research

Employ this compound to interrogate the relative contributions of Phase I (CYP450-mediated) versus Phase II (UGT-mediated) metabolism in quinoline-containing compounds. The evidence that fluoroquinoline derivatives including 3FQ show zero UGT substrate activity [1], while the non-fluorinated analog is a weak UGT substrate (Vmax ≈ 1/15 of p-nitrophenol), enables researchers to use this fluorinated diol as a Phase I-specific probe that does not undergo confounding Phase II glucuronidation in hepatic microsome or hepatocyte assays.

LC-MS/MS Analytical Reference Standard for Quinoline Metabolite Identification and Quantification

Utilize this compound as a chromatographic reference standard for developing and validating LC-MS/MS methods targeting quinoline dihydrodiol metabolites in biological matrices. Its distinct physicochemical profile—LogP -0.45, PSA 53 Ų, and specific mass (monoisotopic 181.053909 Da) [1]—provides a well-resolved retention time window and characteristic MS fragmentation pattern that can serve as a calibration anchor for quantifying dihydrodiol metabolites in urine, plasma, or microsomal incubation samples.

Structure-Mutagenicity Relationship (SAR) Reference Compound in Genetic Toxicology Research

Deploy this compound as a key reference in fluorine-position SAR libraries for quinoline genotoxicity. The established finding that 3-fluorination abolishes mutagenicity while 5- or 7-fluorination enhances it [1] positions this 3-fluoro-substituted dihydrodiol as an essential comparator for any systematic investigation of fluorine positional effects on quinoline bioactivation, enabling researchers to attribute functional outcomes specifically to the 3-fluoro substitution pattern rather than to generic fluorine effects.

Quote Request

Request a Quote for 3-Fluoro-5,6-dihydroquinoline 5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.